![molecular formula C5H11NO3P- B1609521 (1-Aminocyclopentyl)phosphonic acid hydrate CAS No. 67550-64-5](/img/structure/B1609521.png)
(1-Aminocyclopentyl)phosphonic acid hydrate
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Overview
Description
“(1-Aminocyclopentyl)phosphonic acid hydrate” is a chemical compound with the molecular formula C5H12NO3P.xH2O and a molecular weight of 165.13 . It is a main product of BOC Sciences .
Synthesis Analysis
The synthesis of “(1-Aminocyclopentyl)phosphonic acid hydrate” involves the quaternization of simple 1-aminoalkylphosphonic acids under basic conditions using Me2SO4 as a convenient alkylating agent . During the course of the reaction, phosphonic acid quaternary ammonium derivatives, along with their corresponding monoesters are formed .Molecular Structure Analysis
The molecular structure of “(1-Aminocyclopentyl)phosphonic acid hydrate” includes a cyclopentyl ring attached to a phosphonic acid group and an amino group . The InChI key for this compound is MVLVAMOGTKUIFA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(1-Aminocyclopentyl)phosphonic acid hydrate” has a boiling point of 354.3°C at 760 mmHg and a melting point of 274-276°C .Safety and Hazards
Future Directions
While specific future directions for “(1-Aminocyclopentyl)phosphonic acid hydrate” are not mentioned in the search results, phosphonates and phosphonic acids, in general, are subjects of ongoing research. They are being explored for their potential applications in various fields, including metal phosphonate and phosphinate chemistry .
properties
IUPAC Name |
(1-aminocyclopentyl)phosphonic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO3P.H2O/c6-5(10(7,8)9)3-1-2-4-5;/h1-4,6H2,(H2,7,8,9);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLVAMOGTKUIFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(N)P(=O)(O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14NO4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Aminocyclopentyl)phosphonic acid hydrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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